2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone
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Overview
Description
“2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone” is a chemical compound with the molecular formula C18H12F3NO . It is also known by its IUPAC name, 2-quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring attached to a trifluoromethylphenyl group via an ethanone linker . The exact 3D conformer can be found in databases like PubChem .Physical And Chemical Properties Analysis
This compound has a molecular weight of 315.3 g/mol . It has a computed XLogP3 value of 4.4, indicating its lipophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors . The compound has a rotatable bond count of 3 .Scientific Research Applications
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
“2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone” has potential applications in medicinal chemistry, particularly in the synthesis of therapeutic agents. Its structural features, such as the quinoline moiety and the trifluoromethyl group, are commonly found in compounds with biological activity. Researchers can explore its use in creating novel drugs with improved pharmacokinetic properties .
Material Science: Advanced Material Development
In material science, this compound could be utilized in the development of advanced materials. Its rigid structure and potential for chemical modifications make it a candidate for creating new polymers or coatings that could have unique properties, such as enhanced durability or specific interaction with light .
Environmental Science: Pollutant Degradation Studies
The compound’s potential to interact with various environmental pollutants makes it an interesting subject for environmental science research. Studies could focus on its role in the degradation of harmful chemicals, contributing to cleaner and safer ecosystems .
Analytical Chemistry: Chromatographic Studies
Analytical chemists might investigate “2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone” as a standard or reagent in chromatographic methods. Its unique chemical signature could help in the separation and identification of complex mixtures .
Biochemistry: Enzyme Interaction Analysis
Biochemists could explore the interactions between this compound and various enzymes. Understanding how it affects enzyme activity could lead to insights into metabolic pathways or the development of enzyme inhibitors for research or therapeutic purposes .
Pharmacology: Drug Discovery and Development
In pharmacology, the compound could be investigated for its potential effects on biological systems. It might serve as a lead compound in drug discovery programs, aiming to find new treatments for diseases by targeting specific cellular receptors or pathways .
Mechanism of Action
Target of Action
Similar compounds have been reported to act as microtubule-targeted agents (mtas) .
Mode of Action
Based on its structural similarity to other quinoline derivatives, it may interact with its targets to induce changes at the molecular level .
Biochemical Pathways
As a potential microtubule-targeted agent, it may affect cell division and growth .
Result of Action
If it acts as a microtubule-targeted agent, it could potentially inhibit cell division and growth .
properties
IUPAC Name |
2-quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO/c19-18(20,21)14-7-5-12(6-8-14)17(23)11-13-9-10-22-16-4-2-1-3-15(13)16/h1-10H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEATGPRADZRND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382364 |
Source
|
Record name | 2-quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone | |
CAS RN |
476472-22-7 |
Source
|
Record name | 2-quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 476472-22-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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